![molecular formula C35H52O6 B1239178 Integracin C](/img/structure/B1239178.png)
Integracin C
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Overview
Description
Integracin C is a benzoate ester obtained by the formal condensation of the hydroxy group of 5-(8-hydroxyundecyl)benzene-1,3-diol with 4,6-dihydroxy benzoic acid which is also substituted by a undec-7-en-1-yl group at position 6. It is isolated from Cytonaema sp. and has anti-HIV-1 activity. It has a role as a metabolite and a HIV-1 integrase inhibitor. It is a member of resorcinols and a benzoate ester.
Scientific Research Applications
Discovery and HIV-1 Integrase Inhibition
Integracins, including Integracin C, are notable for their role in inhibiting HIV-1 integrase, a critical enzyme for HIV-1 replication. Singh et al. (2002) discovered Integracins A-C as inhibitors of HIV-1 integrase, observing their ability to inhibit both coupled and strand transfer activities of the enzyme. These compounds were identified through the screening of fungal extracts, showcasing their potential in therapeutic interventions against HIV infections (Singh et al., 2002).
Molecular Structure and Bioactivity
The molecular structure and absolute configurations of Integracins, including Integracin C, have been a subject of study due to their significant bioactivity. Liu et al. (2012) isolated Integracins A and B, along with 15'-dehydroxy-integracin B, determining their structures through methods like the Mosher's method and specific rotation analysis. This research is vital for understanding the compound's therapeutic potential, particularly in HIV-1 integrase inhibition (Liu et al., 2012).
Role in Cellular Signaling and Cancer
The broader category of integrins, to which Integracin C is related, plays a significant role in cell signaling and cancer. Mitra and Schlaepfer (2006) explored how integrins, through signaling proteins like focal adhesion kinase (FAK) and c-Src, affect cell behavior in both normal and cancer cells. Their research highlights the role of integrins in cell motility, cell cycle progression, survival, and notably, tumor growth and metastasis, presenting a critical area for cancer research and potential therapeutic targets (Mitra & Schlaepfer, 2006).
properties
Molecular Formula |
C35H52O6 |
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Molecular Weight |
568.8 g/mol |
IUPAC Name |
11-(3,5-dihydroxyphenyl)undecan-4-yl 2,4-dihydroxy-6-[(E)-undec-7-enyl]benzoate |
InChI |
InChI=1S/C35H52O6/c1-3-5-6-7-8-9-10-13-16-20-28-24-31(38)26-33(39)34(28)35(40)41-32(18-4-2)21-17-14-11-12-15-19-27-22-29(36)25-30(37)23-27/h6-7,22-26,32,36-39H,3-5,8-21H2,1-2H3/b7-6+ |
InChI Key |
LYMWNVVWPGMTHS-VOTSOKGWSA-N |
Isomeric SMILES |
CCC/C=C/CCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O |
SMILES |
CCCC=CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O |
Canonical SMILES |
CCCC=CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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